molecular formula C7H9N3 B3087907 3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine CAS No. 1178253-85-4

3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine

Cat. No. B3087907
CAS RN: 1178253-85-4
M. Wt: 135.17
InChI Key: OUMRGUPLKKYMJZ-UHFFFAOYSA-N
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Description

“3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine” is a chemical compound with the CAS Number: 1178253-85-4 . It has a molecular weight of 135.17 . The compound is in liquid form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(1-methyl-1H-pyrazol-4-yl)-2-propyn-1-amine . The InChI code is 1S/C7H9N3/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,4,8H2,1H3 .


Physical And Chemical Properties Analysis

The compound is in liquid form . It has a molecular weight of 135.17 .

Scientific Research Applications

Organic Synthesis

The compound is used in the synthesis of complex organic molecules. For instance, it has been used in the synthesis of a platinum (II) complex, which was achieved via the reaction of an aryl-substituted pyrazole with potassium tetrachloroplatinate .

Photovoltaic Devices

The compound has applications in the field of photovoltaic devices. Platinum-group metal complexes, which can be formed using this compound, are important phosphor materials for modern photovoltaic devices .

Organic Light-Emitting Diodes

The compound is used in the creation of organic light-emitting diodes (OLEDs). The combination of a Pt (II) core with organic ligands can lead to the formation of a wide variety of complexes with intriguing properties, especially cyclometalated Pt (II) complexes, which are efficient organic light-emitting structures .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including this one, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and showed promising results against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice .

Antibacterial and Antifungal Activities

The compound has been tested for its in vitro antibacterial activity against Staphylococcus aureus, Bacillus subtilis (Gram positive), Escherichia coli, and Pseudomonas aeruginosa (Gram negative) and antifungal activity against Aspergilus flavus and Aspergillus niger .

Anticancer Activities

The compound has been used in the synthesis of novel derivatives that were screened for their in vitro cell viability/cytotoxic studies against the human breast cancer cell line (MCF-7) .

properties

IUPAC Name

3-(1-methylpyrazol-4-yl)prop-2-yn-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUMRGUPLKKYMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C#CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-methyl-1H-pyrazol-4-yl)prop-2-yn-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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